N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide
Description
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide (CAS No. 1005297-71-1) is a complex organic compound with a molecular formula of C₂₇H₃₁N₃O₂ and a molecular weight of 429.56 g/mol. Its structure integrates three key functional groups:
- A dimethylamino group at the para position of the phenyl ring.
- An indoline moiety (a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring).
- A p-tolyloxy acetamide group (a methyl-substituted phenoxy chain linked to an acetamide).
This compound is synthesized via multi-step organic reactions, often employing catalysts like triethylamine and solvents such as dimethyl sulfoxide (DMSO) or ethanol . Its structural complexity enables diverse chemical reactivity, including hydrolysis and amidation under acidic or basic conditions .
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O2/c1-20-8-14-24(15-9-20)32-19-27(31)28-18-26(22-10-12-23(13-11-22)29(2)3)30-17-16-21-6-4-5-7-25(21)30/h4-15,26H,16-19H2,1-3H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPJIKFYRCEEFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide, a complex organic compound, has garnered attention in recent years for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole structure and the introduction of functional groups such as dimethylamino and p-tolyloxy. The general synthetic pathway may include:
- Formation of Indole Derivative : Starting from suitable precursors (e.g., aniline derivatives), an indole moiety is synthesized.
- Alkylation : The indole derivative is then alkylated with a dimethylamino group to form the core structure.
- Final Acetylation : The final step involves acetylation to introduce the acetamide functionality.
This synthetic route has been optimized in various studies to enhance yield and purity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing the indole moiety have shown promising results against various cancer cell lines:
| Compound | Cell Line Tested | GI50 (µM) |
|---|---|---|
| 11a | MCF-7 | 66.6 |
| 12 | NCI-H460 | 146 |
| 7a | Multiple Lines | Significant Inhibition |
These findings suggest that structural modifications in similar compounds can lead to varying degrees of biological activity, particularly in targeting cancer cells .
Anticonvulsant Activity
The anticonvulsant potential of related compounds has been evaluated through animal models. The compound's analogs have demonstrated efficacy in maximal electroshock (MES) tests, indicating their potential as new antiepileptic drugs (AEDs). A summary of findings includes:
| Compound | Dose (mg/kg) | MES Protection | Time Interval |
|---|---|---|---|
| 20 | 100 | Yes | 0.5 h |
| 14 | 300 | Yes | 4 h |
| 24 | 100 | Yes | 0.5 h |
The results highlight that lipophilicity plays a crucial role in the distribution and efficacy of these compounds in the central nervous system (CNS), affecting their onset and duration of action .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Voltage-Sensitive Sodium Channels : Some derivatives have shown moderate binding affinity to neuronal sodium channels, which are critical in modulating neuronal excitability.
- Receptor Modulation : The compound may also act as a modulator at various neurotransmitter receptors, influencing synaptic transmission and neuronal firing rates.
Study on Antitumor Effects
In a study evaluating the antitumor effects of indole derivatives, it was found that certain modifications significantly enhanced cytotoxicity against breast cancer cell lines compared to standard treatments . This study emphasizes the importance of structural diversity in enhancing biological activity.
Evaluation of Anticonvulsant Properties
Another study focused on the anticonvulsant properties of related compounds revealed that specific structural features are critical for efficacy against seizures induced by electrical stimulation . The study's findings suggest a need for further exploration into structure-activity relationships (SAR) to optimize therapeutic profiles.
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Key Findings :
Piperazine- and Indoline-Modified Derivatives
Key Findings :
- Piperazine vs. Indoline : Piperazine derivatives (e.g., fluorophenyl-substituted analogs) exhibit improved blood-brain barrier penetration, making them candidates for neuropsychiatric applications . In contrast, the indoline moiety in the target compound may favor interactions with serotonin or dopamine receptors .
- Amide Modifications : Replacement of the acetamide group with oxalamide (as in ) introduces hydrogen-bonding sites, enhancing anticancer potency but reducing metabolic stability.
Halogen-Substituted Analogues
Key Findings :
- Fluorine Substitution: The 2-fluorophenoxy analog shows enhanced inhibitory effects on kinases, likely due to electronegativity improving target binding .
- Chlorine vs. Methyl Groups : Chlorophenyl derivatives (e.g., ) exhibit broad-spectrum antimicrobial activity but lower selectivity compared to methyl-substituted compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
